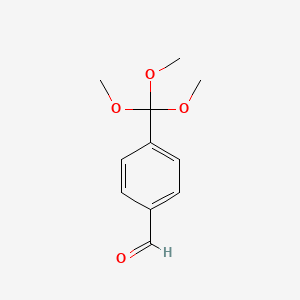

4-(Trimethoxymethyl)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

4-(trimethoxymethyl)benzaldehyde |

InChI |

InChI=1S/C11H14O4/c1-13-11(14-2,15-3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3 |

InChI Key |

JHFPTJYYDNLZIL-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=C(C=C1)C=O)(OC)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Trimethoxymethyl Benzaldehyde

Reactions at the Aldehyde Functionality (–CHO)

The aldehyde group in 4-(trimethoxymethyl)benzaldehyde is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a wide range of chemical modifications.

Nucleophilic Additions and Condensation Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry. The initial addition of a nucleophile to the carbonyl carbon is often followed by a dehydration step, leading to a condensation product. This class of reactions is crucial for forming new carbon-carbon and carbon-nitrogen bonds.

The Aldol (B89426) condensation is a vital carbon-carbon bond-forming reaction in organic synthesis. magritek.commasterorganicchemistry.comyoutube.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which may then dehydrate to an α,β-unsaturated carbonyl compound. magritek.commasterorganicchemistry.com In the context of this compound, it can react with ketones containing α-hydrogens, such as acetone (B3395972), in the presence of a base. magritek.com For instance, the reaction with cyclohexanone (B45756) in the presence of a base leads to the formation of an α,β-unsaturated ketone. chegg.com

The Knoevenagel condensation is a related reaction where an aldehyde or ketone reacts with an active methylene (B1212753) compound, a compound with a CH2 group flanked by two electron-withdrawing groups, in the presence of a weak base. thermofisher.commychemblog.comvaia.com This reaction is a versatile method for the synthesis of α,β-unsaturated compounds. mychemblog.combas.bg Typical active methylene compounds include malonic esters, acetoacetic esters, and malononitrile (B47326). thermofisher.commychemblog.com The reaction is often catalyzed by a weak base like piperidine (B6355638). thermofisher.com The electron-withdrawing nature of the groups on the active methylene compound facilitates the initial deprotonation and the subsequent condensation. rsc.org

Table 1: Examples of Aldol and Knoevenagel Condensation Reactions

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product Type |

| This compound | Acetone | Base (e.g., NaOH) | α,β-Unsaturated Ketone |

| This compound | Diethyl Malonate | Weak Base (e.g., Piperidine) | α,β-Unsaturated Diester |

| This compound | Malononitrile | Weak Base (e.g., Piperidine) | α,β-Unsaturated Dinitrile |

This table presents hypothetical examples based on the general principles of Aldol and Knoevenagel condensations.

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.org It involves the reaction of an aldehyde with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orgorganic-chemistry.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide. libretexts.orgorganic-chemistry.org A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org

A significant modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.orguta.edu This reaction utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than the corresponding phosphorus ylides. wikipedia.orgorgsyn.org A major advantage of the HWE reaction is that it typically favors the formation of (E)-alkenes, and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. wikipedia.orgorganic-chemistry.orgorgsyn.org The stereoselectivity of the HWE reaction can be influenced by the reaction conditions and the nature of the substrates. researchgate.net

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphorus Ylide | Phosphonate Carbanion |

| Reactivity | Less reactive with hindered ketones | More reactive, even with hindered ketones orgsyn.org |

| Stereoselectivity | Can produce both (E) and (Z) alkenes | Predominantly forms (E)-alkenes wikipedia.orgorganic-chemistry.org |

| Byproduct | Triphenylphosphine (B44618) oxide (often difficult to separate) | Dialkyl phosphate (water-soluble, easy to remove) wikipedia.org |

Aldehydes readily react with primary amines to form imines, also known as Schiff bases. youtube.commasterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. youtube.commasterorganicchemistry.com The formation of imines is a reversible reaction. youtube.com A variety of amines can be used to synthesize imines, and the reaction can often be carried out under mild, solvent-free, or catalyst-free conditions. organic-chemistry.orgscirp.orgresearchgate.net For example, 4-(dimethylamino)benzaldehyde (B131446) can undergo condensation with various amines to form Schiff bases. researchgate.netalfa-chemistry.comsysrevpharm.org These reactions are fundamental in the synthesis of various biologically active compounds and ligands for metal complexes. alfa-chemistry.comresearchgate.net

Oxidation and Reduction of the Aldehyde Group

The aldehyde group of this compound can be easily oxidized to a carboxylic acid. libretexts.org Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium(VI) reagents like Jones reagent (CrO3 in aqueous sulfuric acid). libretexts.orgleah4sci.com The presence of a hydrogen atom on the carbonyl carbon makes aldehydes particularly susceptible to oxidation. libretexts.org The oxidation of aldehydes can also be achieved using greener methods, such as hydrogen peroxide with a catalyst. sciforum.net Over-oxidation to the corresponding benzoic acid can sometimes be a competing reaction. whiterose.ac.uk

Conversely, the aldehyde group can be reduced to a primary alcohol. chemguide.co.uk Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). chemguide.co.uk For instance, 3,4,5-trimethoxybenzaldehyde (B134019) can be reduced to the corresponding benzyl (B1604629) alcohol using sodium borohydride in methanol (B129727). google.com The reduction of aldehydes to alcohols is a fundamental transformation in organic synthesis. ugm.ac.id

Table 3: Oxidation and Reduction of this compound

| Transformation | Reagent | Product |

| Oxidation | Jones Reagent (CrO3/H2SO4) | 4-(Trimethoxymethyl)benzoic acid |

| Oxidation | Potassium Permanganate (KMnO4) | 4-(Trimethoxymethyl)benzoic acid |

| Reduction | Sodium Borohydride (NaBH4) | (4-(Trimethoxymethyl)phenyl)methanol |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | (4-(Trimethoxymethyl)phenyl)methanol |

This table illustrates the expected products from the oxidation and reduction of this compound based on general reaction principles.

Applications in Heterocyclic Synthesis

Aldehydes are valuable starting materials for the synthesis of a wide variety of heterocyclic compounds. nih.govbeilstein-journals.org The aldehyde functionality can participate in cyclization reactions to form rings containing nitrogen, oxygen, or sulfur atoms. nih.gov For example, aldehydes can react with compounds containing multiple nucleophilic sites to construct heterocyclic rings in a single step. Substituted anilines, which are important in medicinal chemistry, can be synthesized through multi-component reactions involving aldehydes. beilstein-journals.org The reactivity of the aldehyde group allows for its incorporation into complex molecular scaffolds, making it a key building block in the synthesis of pharmaceuticals and other functional materials. nih.gov

Reactivity of the Trimethoxymethyl (Acetal/Orthoester) Group

The trimethoxymethyl group, formally an orthoester of benzoic acid, is the site of several important chemical transformations. Its reactivity is characterized by the electron-deficient central carbon atom, which is susceptible to nucleophilic attack, particularly under acidic conditions. nih.gov

Orthoesters like the trimethoxymethyl group are sensitive to acid-catalyzed hydrolysis. This reaction serves as a crucial deprotection strategy, converting the group back into an ester and subsequently to a carboxylic acid. The process occurs in a stepwise manner.

In the presence of mild aqueous acid, the orthoester first hydrolyzes to form a methyl ester and two equivalents of methanol. wikipedia.org The mechanism begins with the protonation of one of the methoxy (B1213986) oxygen atoms, creating a good leaving group (methanol). Subsequent attack by water and elimination of a second methanol molecule leads to a protonated ester, which then loses a proton to yield the methyl ester.

If the reaction conditions are more vigorous or if a base is subsequently added, the resulting ester can undergo further hydrolysis (saponification) to yield the corresponding carboxylate salt, which upon acidification, gives the carboxylic acid. numberanalytics.comyoutube.comyoutube.com This two-stage hydrolysis pathway allows for the selective generation of either the ester or the carboxylic acid.

Table 1: General Conditions for Orthoester Hydrolysis

| Product | Reagents & Conditions | Mechanism Type |

|---|---|---|

| Methyl Ester | Mild aqueous acid (e.g., dilute HCl, H₂SO₄), H₂O | Acid-catalyzed nucleophilic substitution |

Transacetalization, or orthoester exchange, is a dynamic covalent reaction where the methoxy groups of the orthoester are exchanged with other alcohol molecules. nih.gov This reaction is also typically acid-catalyzed and is reversible. The equilibrium can be manipulated based on the reaction conditions. For instance, using a large excess of a different alcohol can drive the formation of a new orthoester. rsc.org

A significant application of this reactivity is the reaction with diols, such as ethylene (B1197577) glycol or catechol. These reactions are often driven to completion by the formation of a thermodynamically stable five- or six-membered cyclic acetal (B89532), a phenomenon known as the chelate effect. rsc.org This strategy is valuable for creating more complex, bridged orthoester structures.

Table 2: Representative Transacetalization Reactions of Orthoesters

| Reactant | Product Type | Conditions | Driving Force |

|---|---|---|---|

| Monohydric Alcohol (e.g., Ethanol) | Mixed or fully substituted orthoester | Acid catalyst (e.g., p-TsOH), excess alcohol | Mass action (excess reagent) |

The exchange of methoxy groups is the fundamental process underlying transacetalization. The reactivity of orthoesters in these exchange reactions is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the aryl ring, like the aldehyde group in this compound, decrease the reactivity of the orthoester toward exchange by destabilizing the requisite carbocationic intermediates. nih.gov Conversely, electron-donating groups increase the rate of exchange.

This exchange chemistry is a cornerstone of dynamic covalent chemistry, allowing for the creation of libraries of compounds that can equilibrate under thermodynamic control. rsc.org The exchange can be initiated with various alcohols under mild acidic conditions, and the composition of the resulting mixture can be controlled by factors such as temperature, concentration, and the use of templating agents. rsc.orgresearchgate.net

Selective Reactions of the Aromatic Ring System

The aromatic ring of this compound is substituted with two electron-withdrawing groups, which significantly influences its reactivity towards electrophilic and nucleophilic substitution reactions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are governed by the existing substituents on the ring. wikipedia.org

In this compound, the ring is substituted with a formyl group (-CHO) and a trimethoxymethyl group [-C(OCH₃)₃].

Formyl Group (-CHO): This is a moderately deactivating, meta-directing group. ncert.nic.inyoutube.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the meta positions (positions 3 and 5 relative to the aldehyde).

Trimethoxymethyl Group [-C(OCH₃)₃]: This group is also deactivating. The three electronegative oxygen atoms pull electron density away from the benzylic carbon, which in turn withdraws electron density from the aromatic ring via an inductive effect. nih.gov Like other deactivating groups, it is expected to be a meta-director. organicchemistrytutor.comminia.edu.eg

Since both substituents are deactivating and are located para to each other, the aromatic ring is significantly deactivated towards electrophilic attack. libretexts.org Any EAS reaction would require harsh conditions. The directing effects of the two groups are congruent; the positions meta to the -CHO group are the same as the positions meta to the -C(OCH₃)₃ group. Therefore, any substitution would be strongly directed to positions 3 and 5.

Table 3: Predicted Outcome of EAS on this compound

| Reaction Type | Expected Product(s) | Reactivity |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 3-Nitro-4-(trimethoxymethyl)benzaldehyde | Very low; requires forcing conditions |

| Halogenation (Br₂/FeBr₃) | 3-Bromo-4-(trimethoxymethyl)benzaldehyde | Very low; requires forcing conditions |

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The most common mechanism, the SₙAr mechanism, has two key requirements:

The presence of a good leaving group, typically a halide. wikipedia.org

The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

The aromatic ring of this compound does not possess a suitable leaving group. Furthermore, while it has electron-withdrawing groups, the absence of a leaving group prevents the SₙAr pathway. wikipedia.orglibretexts.org Other NAS mechanisms, such as the elimination-addition (benzyne) pathway, are also not feasible as they require a leaving group and a strong base to deprotonate a proton ortho to it. youtube.com Consequently, the aromatic ring of this compound is considered inert to nucleophilic aromatic substitution under standard conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. nih.govwhiterose.ac.ukrsc.org For this compound to participate in these reactions, it typically first needs to be functionalized with a halide or triflate, usually at a position on the aromatic ring. The resulting aryl halide can then readily engage in various coupling processes. The aldehyde and trimethoxymethyl groups are generally tolerant of the conditions used in many of these reactions. jk-sci.comnih.gov

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. nih.govrsc.org A halogenated derivative of this compound, for instance, 4-bromo-x-(trimethoxymethyl)benzaldehyde, would be an excellent substrate for coupling with a variety of aryl or vinyl boronic acids or esters. researchgate.netresearchgate.net The reaction typically proceeds under mild conditions and exhibits broad functional group tolerance. nih.govnih.gov

Sonogashira Reaction

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is usually carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. jk-sci.comwikipedia.org This reaction is highly effective for creating substituted alkynes, which are valuable building blocks in pharmaceuticals and materials science. nih.govbeilstein-journals.org The aldehyde functionality is well-tolerated under Sonogashira conditions, making it a suitable pathway for elaborating halogenated this compound derivatives. jk-sci.com

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a powerful method for vinylation of aryl halides. organic-chemistry.org The stereoselectivity often favors the trans product. organic-chemistry.org Green protocols for the Heck reaction have been developed, for example using ethanol (B145695) as a solvent and microwave irradiation to shorten reaction times. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Typical Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃) | Mild conditions, high functional group tolerance, low toxicity of boron reagents. nih.govrsc.org |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | Forms C(sp²)-C(sp) bonds, can be performed under copper-free conditions. wikipedia.orgorganic-chemistry.orgnih.gov |

| Heck | Aryl/Vinyl Halide + Alkene | Pd salt (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Forms substituted alkenes, often with high trans selectivity. wikipedia.orgorganic-chemistry.orglibretexts.org |

Concerted and Selective Reactions between the Aldehyde and Trimethoxymethyl Moieties

The two primary functional groups of this compound—the aldehyde and the trimethoxymethyl (orthoester) group—exhibit distinct reactivities, which allows for selective transformations. Concerted reactions involving both groups simultaneously are not commonly reported; instead, their orthogonal nature is typically exploited.

The aldehyde group is electrophilic and readily undergoes nucleophilic addition reactions. masterorganicchemistry.comrutgers.edu It can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into imines, cyanohydrins, and alkenes via the Wittig reaction. rutgers.edulibretexts.org

The trimethoxymethyl group, an acetal of a carboxylic acid, is generally stable under neutral and basic conditions. However, it is sensitive to acid and can be hydrolyzed to the corresponding carboxylic acid, often under mild acidic conditions.

This differential reactivity enables selective chemistry. For example, the aldehyde can be modified using base-catalyzed or nucleophilic reactions without affecting the trimethoxymethyl group. Conversely, the trimethoxymethyl group could be hydrolyzed to a carboxylic acid under acidic conditions, which might also lead to the formation of an acetal at the aldehyde position if a diol is present.

A key strategy for managing this differential reactivity is the in-situ protection of the more reactive aldehyde group. For instance, a combination of triphenylphosphine and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) can convert aldehydes into temporarily protected O,P-acetal type phosphonium (B103445) salts. nih.gov This allows for selective transformations, such as reduction or alkylation, to be performed on other less reactive functional groups that might be present in the molecule. nih.gov Subsequent hydrolytic work-up regenerates the aldehyde. nih.gov

Table 2: Selective Reactivity of Functional Groups

| Functional Group | Conditions for Reaction | Stable Under | Common Transformations |

|---|---|---|---|

| Aldehyde | Nucleophiles (Grignard, organolithiums), Reducing agents (NaBH₄), Oxidizing agents, Acid/Base catalysis | - | Nucleophilic addition, masterorganicchemistry.com Reduction to alcohol, Oxidation to carboxylic acid, rutgers.edu Imine formation, rutgers.edu Wittig reaction libretexts.org |

| Trimethoxymethyl | Acidic conditions (e.g., aq. HCl) | Basic and neutral conditions, most reducing and oxidizing agents | Hydrolysis to carboxylic acid |

Exploration of Rearrangement Reactions and Fragmentations

Rearrangement Reactions

While organic chemistry encompasses a wide array of rearrangement reactions, such as the Wagner-Meerwein, Pinacol, and Beckmann rearrangements, specific examples involving the intact this compound skeleton are not extensively documented in scientific literature. slideshare.net Many named rearrangements require specific functional group arrangements not present in the title compound. For example, the Meyer-Schuster rearrangement involves propargyl alcohols, wikipedia.org and the Favorskii rearrangement proceeds via a cyclopropanone (B1606653) intermediate from an α-halo ketone. msu.edu The application of such reactions would necessitate prior transformation of the starting molecule.

Fragmentations

The fragmentation pattern of this compound, particularly in mass spectrometry, can be predicted based on the behavior of benzaldehyde (B42025) and related structures. docbrown.info Upon ionization, the molecule would be expected to undergo characteristic fragmentation pathways.

The fragmentation of the benzaldehyde core typically involves:

Loss of a hydrogen radical (M-1): Formation of a stable acylium ion, [C₆H₅CO]⁺. docbrown.info

Loss of carbon monoxide (M-28): Rearrangement to form a benzene (B151609) radical cation, [C₆H₆]⁺. docbrown.info

Loss of the formyl radical (M-29): Formation of the phenyl cation, [C₆H₅]⁺. docbrown.info

Fragmentation of the aromatic ring: Leading to smaller ions such as m/z 51 ([C₄H₃]⁺) and 39 ([C₃H₃]⁺). docbrown.info

The trimethoxymethyl group would introduce additional fragmentation pathways, primarily through the sequential loss of methoxy radicals (•OCH₃) or methanol (CH₃OH) from the orthoester moiety. This would lead to a series of prominent peaks corresponding to these losses. The fragmentation of substituted benzaldehydes often follows predictable pathways based on the nature of the substituent. researchgate.netresearchgate.netyoutube.com

Table 3: Predicted Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 196 | [C₁₁H₁₆O₄]⁺ | Molecular Ion (M⁺) |

| 195 | [C₁₁H₁₅O₄]⁺ | M - H |

| 165 | [C₁₀H₁₃O₃]⁺ | M - OCH₃ |

| 134 | [C₉H₁₀O₂]⁺ | M - H - 2(OCH₃) |

| 105 | [C₇H₅O₂]⁺ | Fragmentation of the side chain |

| 77 | [C₆H₅]⁺ | Loss of the (CH(OCH₃)₃) and CHO groups |

Role As a Versatile Synthetic Intermediate and Building Block

Precursor for Complex Aromatic Aldehydes and Carboxylic Acids

The inherent functionalities of 4-(Trimethoxymethyl)benzaldehyde make it an excellent starting material for the synthesis of more elaborate aromatic aldehydes and carboxylic acids.

Synthesis of Complex Aldehydes: The aromatic ring of this compound can undergo various substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce additional functional groups. The aldehyde group can direct incoming electrophiles primarily to the meta position. Subsequently, the modified aldehyde can be used in further synthetic steps. Aromatic aldehydes with additional substituents are crucial intermediates in the pharmaceutical and fine chemical industries semanticscholar.org.

Synthesis of Aromatic Carboxylic Acids: The trimethoxymethyl group is an orthoester, which is effectively a protected form of a carboxylic acid. Under acidic aqueous conditions, this group can be hydrolyzed to a methyl ester, which can then be further hydrolyzed to the corresponding carboxylic acid, 4-carboxybenzaldehyde (terephthaldehydic acid). This transformation is valuable for creating bifunctional molecules that contain both an aldehyde and a carboxylic acid, which are important in materials science and medicinal chemistry. Alternatively, the aldehyde group can be oxidized to a carboxylic acid, yielding a derivative of terephthalic acid methyl ester. The selective hydrolysis of methyl esters to carboxylic acids is a well-established synthetic procedure chemspider.com.

| Precursor | Target Functional Group | Transformation | Potential Application |

| This compound | Aromatic Carboxylic Acid | Hydrolysis of orthoester | Monomer for polyesters |

| This compound | Substituted Benzaldehyde (B42025) | Electrophilic Aromatic Substitution | Pharmaceutical intermediate |

| This compound | Dicarboxylic Acid Derivative | Oxidation of aldehyde & Hydrolysis of orthoester | Plasticizer synthesis |

Intermediate in the Synthesis of Diverse Heterocyclic Systems

The aldehyde functionality of this compound is a key feature that allows it to participate in various cyclization reactions to form heterocyclic compounds. These ring systems are foundational structures in many biologically active molecules and pharmaceuticals.

One of the most significant reactions in this context is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline wikipedia.orgjk-sci.com. Using this compound in this reaction would yield a product with a latent carboxylic acid function (from the trimethoxymethyl group), which can be deprotected in a later step for further functionalization. The reaction is initiated by the formation of a Schiff base intermediate, which then undergoes cyclization beilstein-journals.org. The efficiency of the Pictet-Spengler reaction is often enhanced by electron-donating groups on the aromatic ring of the aldehyde jk-sci.com.

Furthermore, the aldehyde group can react with various dinucleophiles to construct a wide array of five- and six-membered heterocyclic rings, such as imidazoles, pyrimidines, and oxadiazoles, often through multi-component reactions researchgate.net.

Application in Polymeric and Supramolecular Chemistry

The bifunctional nature of this compound makes it a valuable monomer and building block in the synthesis of polymers and highly ordered supramolecular structures.

Condensation reactions are a cornerstone of polymer chemistry. The aldehyde group of this compound can readily participate in such reactions. For example, it can undergo aldol-type condensations with ketones or other activated methylene (B1212753) compounds to form carbon-carbon double bonds, which can be part of a polymer backbone magritek.comnih.gov. It can also react with amines to form polyimines (Schiff base polymers) or with hydroxyl-containing compounds to form polyacetals. The trimethoxymethyl group can be carried through the polymerization and later hydrolyzed to create functionalized polymers with carboxylic acid or ester groups, enhancing properties like solubility or providing sites for cross-linking. The synthesis of polymers from multifunctional precursors is a common strategy to obtain new materials ias.ac.innih.gov.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks magtech.com.cnresearchgate.netnih.gov. Aromatic aldehydes are frequently used as "linker" molecules in the synthesis of COFs alfa-chemistry.comcd-bioparticles.net.

In COF synthesis, this compound could be used in several ways:

As a monofunctional linker to terminate or modify the pores of a framework.

After conversion to a dialdehyde (B1249045) (e.g., by first creating a biphenyl derivative), it can act as a primary building block. The reaction of aldehyde linkers with amine linkers to form stable imine bonds is one of the most common methods for constructing COFs .

The trimethoxymethyl group could be hydrolyzed post-synthesis to introduce carboxylic acid functionalities into the pores of the COF, which can be used to tune the framework's properties for applications like selective gas adsorption or catalysis researchgate.net.

Similarly, after conversion to a carboxylic acid, it can serve as an organic linker in the synthesis of MOFs, which are formed by the coordination of metal ions with organic ligands northwestern.edunih.gov.

| Framework Type | Role of this compound Derivative | Key Reaction | Resulting Feature |

| COF | Linker/Monomer | Imine condensation (Aldehyde + Amine) | Porous, crystalline polymer with tunable functionality |

| MOF | Organic Ligand (as a carboxylate) | Coordination with metal ions | Porous material with high surface area |

Scaffold for the Construction of Multi-Functionalized Molecules

A scaffold in organic synthesis is a core molecular structure upon which a variety of functional groups can be systematically added. This compound serves as an excellent scaffold due to its two distinct and orthogonally reactive functional groups.

For instance, the aldehyde can be converted into a different functional group (e.g., an alcohol via reduction, a nitrile via condensation with hydroxylamine followed by dehydration, or an alkene via a Wittig reaction) while the trimethoxymethyl group remains unaffected. Subsequently, the trimethoxymethyl group can be hydrolyzed to a carboxylic acid, which can then undergo its own set of transformations (e.g., conversion to an amide, ester, or acid chloride). This stepwise, selective manipulation allows for the controlled construction of complex, multi-functionalized aromatic compounds from a single, versatile starting material researchgate.netkorea.ac.kr.

Contribution to Chemo-Selective Synthesis Strategies

Chemoselectivity refers to the ability of a reagent to react with one functional group in preference to another within the same molecule wikipedia.orgstudy.comslideshare.net. The structure of this compound is ideal for applying chemo-selective strategies.

The aldehyde group is generally more electrophilic and reactive towards many nucleophiles than the orthoester group. For example, a mild reducing agent like sodium borohydride (B1222165) will selectively reduce the aldehyde to an alcohol, leaving the trimethoxymethyl group intact study.com. Conversely, the orthoester can be selectively hydrolyzed to a carboxylic acid under acidic conditions that might not affect a pre-existing alcohol or other functional groups derived from the original aldehyde.

Mechanistic Investigations of Reactions Involving 4 Trimethoxymethyl Benzaldehyde

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are a cornerstone in the elucidation of reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. For reactions involving 4-(trimethoxymethyl)benzaldehyde, kinetic analyses help to determine the order of the reaction with respect to each reactant, identify the rate-determining step, and deduce the composition of the transition state.

In a manner similar to studies on other substituted benzaldehydes, the rate of reactions involving this compound can be monitored by techniques such as UV-Vis spectrophotometry, HPLC, or NMR spectroscopy. For instance, in oxidation reactions, the disappearance of the aldehyde or the appearance of the carboxylic acid product can be tracked over time. A study on the oxidation of structurally similar 3,4,5-trimethoxy benzaldehyde (B42025) by tetraethylammonium (B1195904) bromochromate revealed that the reaction is first order with respect to both the oxidizing agent and the aldehyde. researchgate.netx-mol.com The reaction was also found to be catalyzed by an acid, with the observed rate constant showing a linear dependence on the hydrogen ion concentration. researchgate.netx-mol.com Such kinetic data suggests a mechanism where the protonated aldehyde is attacked by the oxidant in the rate-determining step.

Kinetic treatments can also be applied to more complex systems, such as catalytic reactions, to understand catalyst activation and deactivation processes. nih.gov By analyzing the reaction progress profiles, it is possible to uncover the intrinsic kinetic profile of the main reaction, stripped of perturbations from changes in catalyst activity. nih.gov

Identification and Characterization of Reaction Intermediates

The direct detection and characterization of reaction intermediates are pivotal for confirming a proposed reaction mechanism. While often transient and present in low concentrations, intermediates in reactions of this compound can sometimes be trapped or observed using specialized techniques.

For example, in the oxidation of aldehydes, the formation of a chromate (B82759) ester intermediate has been proposed. researchgate.netx-mol.com Although direct observation of this intermediate for this compound is not documented in the provided search results, its formation is inferred from the kinetic data and the final products. In other reactions, such as those involving organocatalysis, enamine intermediates are commonly formed between a ketone and a proline catalyst before the aldehyde substrate is attacked. d-nb.info

Spectroscopic methods like in-situ FTIR or NMR can be employed to monitor the reaction mixture over time, potentially revealing the spectral signatures of transient species. Computational methods, such as Density Functional Theory (DFT), can also be used to calculate the energies and structures of potential intermediates, providing theoretical support for their existence.

Influence of Substituent Effects on Reactivity (e.g., Hammett Equation Analysis)

The trimethoxymethyl group at the para position of the benzaldehyde ring significantly influences its reactivity. This influence can be quantitatively assessed using linear free energy relationships, most notably the Hammett equation. viu.calibretexts.org The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). viu.ca

The reaction constant, ρ, provides insight into the nature of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. viu.caresearchgate.net Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate, indicating the development of positive charge. viu.ca For reactions where the aldehyde acts as an electrophile, such as in nucleophilic additions, electron-withdrawing substituents typically increase the reactivity, leading to a positive ρ value. d-nb.inforesearchgate.net In a Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid, a positive ρ value of 1.226 was observed, confirming this trend. researchgate.net

Table 1: Hammett Equation Parameters for Reactions of Substituted Benzaldehydes

| Reaction | ρ (rho) value | Interpretation |

|---|---|---|

| Reaction with Meldrum's acid | 1.226 | Reaction is favored by electron-withdrawing groups, indicating a buildup of negative charge in the transition state. researchgate.net |

Catalytic Cycle Determination in Transition Metal-Mediated Transformations

Transition metal catalysts are frequently employed in transformations involving aldehydes. Determining the catalytic cycle is essential for understanding the role of the catalyst and for optimizing its performance. While specific studies on this compound are not detailed in the search results, general principles from related reactions can be applied.

For instance, in the copper-catalyzed hydroamination of olefins, a proposed catalytic cycle involves several key steps. mit.edu Initially, a phosphine-ligated copper(I) hydride catalyst is formed. mit.edu The olefin then inserts into the Cu-H bond to form a copper(I) alkyl species. mit.edu This intermediate is subsequently intercepted by an amine electrophile, leading to the formation of the product and a copper(I) benzoate (B1203000) species. mit.edu The catalytic cycle is completed by the regeneration of the active copper hydride catalyst through reaction with a silane. mit.edu Spectroscopic studies and kinetic analysis identified the phosphine-ligated copper(I) benzoate as the catalyst resting state, and the regeneration of the CuH catalyst as the turnover-limiting step. mit.edu

A similar approach could be used to investigate reactions of this compound, where the aldehyde itself or a derivative could be a substrate in a transition metal-catalyzed process.

Role of Solvation and Microenvironment on Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on the reaction rate and mechanism. researchgate.net This is due to the differential solvation of the reactants, transition state, and products. For reactions involving charged intermediates or transition states, polar solvents are generally favored.

In the oxidation of 3,4,5-trimethoxy benzaldehyde, the reaction rate was found to vary with the composition of the N,N-dimethyl formamide (B127407) (DMF) and acetic acid solvent mixture. researchgate.netx-mol.com A plot of the logarithm of the rate constant versus the reciprocal of the dielectric constant of the medium indicated an ion-dipole interaction in the rate-determining step. researchgate.net This suggests that the solvent plays a crucial role in stabilizing the charged species involved in the reaction.

The microenvironment can also be critical, especially in heterogeneous catalysis. In an organocatalyzed aldol (B89426) reaction using L-proline immobilized on a solid support, NMR relaxation time analysis revealed that stronger interactions between the aldehyde and the catalyst surface led to reduced catalytic reactivity. d-nb.info This was attributed to the hindered access of the other reactant to the active sites. d-nb.info Therefore, when considering reactions with this compound, the choice of solvent and, in the case of heterogeneous catalysis, the nature of the catalyst support are important factors that can influence the reaction pathway and efficiency.

Advanced Spectroscopic and Computational Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 4-(Trimethoxymethyl)benzaldehyde in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For a related compound, 4-methoxybenzaldehyde (B44291), the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic protons, the aldehyde proton, and the methoxy (B1213986) protons. rsc.org The aromatic protons typically appear as doublets in the range of δ 7-8 ppm, the aldehyde proton as a singlet around δ 10 ppm, and the methoxy protons as a singlet near δ 4 ppm. rsc.org For this compound, one would expect to see signals corresponding to the aromatic protons, the aldehyde proton, and the three equivalent methoxy groups of the trimethoxymethyl substituent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information about the carbon skeleton. In 4-methoxybenzaldehyde, the aldehydic carbon gives a signal around δ 190 ppm, while the aromatic and methoxy carbons resonate at lower chemical shifts. rsc.org For this compound, characteristic peaks for the aldehydic carbon, the aromatic carbons, the central quaternary carbon of the trimethoxymethyl group, and the methoxy carbons would be anticipated.

Solid-State NMR (SSNMR): While solution-state NMR provides information about the average structure in a solvent, solid-state NMR can probe the structure and dynamics of this compound in its crystalline or amorphous solid forms. SSNMR can reveal information about molecular packing, polymorphism, and conformational differences between the solid and solution states. Although specific SSNMR studies on this compound were not found, data for related compounds like 4-methoxybenzaldehyde are available in databases, indicating the utility of this technique for studying such molecules. bmrb.io

A summary of expected NMR data for this compound based on analogous compounds is presented below.

| Nucleus | Technique | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | 1D NMR | ~9.9 - 10.1 | Singlet | Aldehyde proton (-CHO) |

| ¹H | 1D NMR | ~7.8 - 8.0 | Doublet | Aromatic protons (ortho to -CHO) |

| ¹H | 1D NMR | ~7.5 - 7.7 | Doublet | Aromatic protons (ortho to -C(OCH₃)₃) |

| ¹H | 1D NMR | ~3.3 - 3.5 | Singlet | Trimethoxymethyl protons (-OCH₃) |

| ¹³C | 1D NMR | ~191 - 193 | Singlet | Aldehyde carbon (-CHO) |

| ¹³C | 1D NMR | ~135 - 145 | Singlet | Aromatic carbon (ipso to -CHO) |

| ¹³C | 1D NMR | ~130 - 132 | Singlet | Aromatic carbons (ortho to -CHO) |

| ¹³C | 1D NMR | ~128 - 130 | Singlet | Aromatic carbons (ortho to -C(OCH₃)₃) |

| ¹³C | 1D NMR | ~120 - 130 | Singlet | Aromatic carbon (ipso to -C(OCH₃)₃) |

| ¹³C | 1D NMR | ~100 - 110 | Singlet | Quaternary carbon (-C(OCH₃)₃) |

| ¹³C | 1D NMR | ~50 - 55 | Singlet | Trimethoxymethyl carbons (-OCH₃) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. rsc.org This technique provides a highly accurate mass measurement, typically to four or more decimal places, which allows for the unambiguous determination of the molecular formula. purdue.edu

Accurate Mass Determination: For this compound (C₁₁H₁₄O₄), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the elemental composition.

Fragmentation Analysis: In addition to providing the molecular ion peak, mass spectrometry can induce fragmentation of the molecule, and the analysis of these fragments provides valuable structural information. chemguide.co.uk The fragmentation pattern is a molecular fingerprint that can help to identify the compound and elucidate its structure. docbrown.info For this compound, characteristic fragmentation pathways would likely involve:

Loss of a methoxy group (-OCH₃) from the trimethoxymethyl moiety.

Cleavage of the C-C bond between the aromatic ring and the trimethoxymethyl group.

Fragmentation of the aldehyde group, such as the loss of a hydrogen atom or a formyl radical (-CHO).

Rearrangement reactions, which are common in the fragmentation of aromatic aldehydes. whitman.edu

A proposed fragmentation pathway for a related compound, 4-hydroxy-3-methoxybenzaldehyde, has been studied, providing insights into the types of fragmentations that might be observed for this compound. researchgate.net

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

|---|---|---|

| [M]+• | Molecular Ion | Confirms the molecular weight of the compound. |

| [M - OCH₃]+ | Loss of a methoxy radical | Indicates the presence of a methoxy group. |

| [M - H]+ | Loss of a hydrogen radical | Common fragmentation for aldehydes. |

| [M - CHO]+ | Loss of the formyl group | Characteristic of benzaldehydes. |

| [C₆H₄CHO]+ | Benzaldehyde (B42025) cation radical | Indicates cleavage of the bond to the trimethoxymethyl group. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Assignments

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. nist.gov

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1715 cm⁻¹ for the carbonyl (C=O) stretching vibration of the aromatic aldehyde. docbrown.info

C-H Stretch (Aldehyde): A pair of weak to medium bands may appear around 2720 cm⁻¹ and 2820 cm⁻¹ due to the C-H stretching of the aldehyde group. docbrown.info

C-O Stretch: Strong bands corresponding to the C-O stretching of the ether linkages in the trimethoxymethyl group are expected in the region of 1000-1300 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions due to the aromatic ring, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region, will also be present. docbrown.info

The NIST Chemistry WebBook provides IR spectral data for the related compound 4-methoxybenzaldehyde, which can serve as a reference. nist.govsigmaaldrich.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For aromatic compounds, the C=C stretching vibrations of the benzene (B151609) ring often give rise to strong Raman signals. The C=O stretch of the aldehyde is also Raman active. For a similar molecule, 3,4,5-trimethoxybenzaldehyde (B134019), FT-Raman spectra have been reported and analyzed. nih.gov A study on 2,4,5-trimethoxybenzaldehyde (B179766) combined experimental FT-IR and FT-Raman spectra with DFT calculations to assign the vibrational modes. researchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aldehyde C-H Stretch | 2850-2800, 2750-2700 | 2850-2800, 2750-2700 | Weak-Medium |

| C=O Stretch | 1715-1680 | 1715-1680 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |

| C-O Stretch (Ether) | 1300-1000 | 1300-1000 | Strong (IR) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule. It would also reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or van der Waals forces.

While no specific crystal structure for this compound was found in the search results, crystal structures for related trimethoxybenzaldehyde isomers, such as 2,4,6-trimethoxybenzaldehyde (B41885) and 3,4,5-trimethoxybenzaldehyde, are available in crystallographic databases. nih.govresearchgate.net These structures provide valuable insights into the likely conformation and packing of similar molecules. For instance, the crystal structure of a derivative, 4-((trimethylsilyl)ethynyl)benzaldehyde, has also been reported. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Properties and Sensing Applications

UV-Vis Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic aldehydes like this compound are expected to exhibit characteristic absorption bands in the UV region. Typically, two main absorption bands are observed for benzaldehydes:

A strong band corresponding to a π → π* transition of the aromatic system, usually found at shorter wavelengths. For 4-methoxybenzaldehyde, this transition is observed around 285 nm. nist.gov

A weaker band at longer wavelengths corresponding to an n → π* transition of the carbonyl group.

The position and intensity of these bands can be influenced by the substituent on the benzene ring and the solvent. The UV-Vis spectrum of benzaldehyde shows a π → π* transition at approximately 248 nm in water. researchgate.net

Fluorescence Studies: While many simple benzaldehydes are not strongly fluorescent, the introduction of certain substituents can enhance fluorescence. Fluorescence spectroscopy can provide information about the excited state properties of this compound. Although no specific fluorescence studies for this compound were found, related research on other substituted benzaldehydes suggests that it could potentially be used as a fluorescent probe or in the development of fluorescent materials, depending on its quantum yield and emission wavelength. rsc.org

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Solvent Effects |

|---|---|---|---|

| π → π | ~280-290 | High | Can show solvatochromic shifts. |

| n → π | ~320-350 | Low | Often blue-shifted in polar solvents. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure, geometry, and properties of molecules. researchgate.net DFT calculations can be used to:

Optimize the geometry: Predict the most stable three-dimensional structure of this compound, including bond lengths and angles.

Predict spectroscopic properties: Calculate theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts, which can aid in the interpretation of experimental spectra. researchgate.net

Analyze electronic properties: Determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electrostatic potential, and dipole moment. These properties provide insights into the reactivity and intermolecular interactions of the molecule.

Model reaction mechanisms: Investigate the energetics of chemical reactions involving this compound, helping to predict its reactivity and potential synthetic applications. canterbury.ac.uk

DFT studies have been successfully applied to related benzaldehyde derivatives to understand their structure and reactivity. For example, DFT calculations have been used to study the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole. canterbury.ac.uk Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and simulate UV-Vis spectra. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations could be employed to:

Explore conformational space: The trimethoxymethyl group can rotate, and MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.

Study intermolecular interactions: In a simulated condensed phase (liquid or solid), MD can reveal how molecules of this compound interact with each other and with solvent molecules. This can provide insights into solvation properties and the formation of aggregates.

Investigate interactions with other molecules: MD simulations are widely used to study the binding of small molecules to biological macromolecules, such as proteins or DNA. nih.gov If this compound were to be investigated for biological applications, MD simulations could be used to model its interaction with a target receptor. nih.gov

While specific MD simulations for this compound were not found, the methodology is well-established for studying the conformational dynamics and interactions of organic molecules. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques used to develop mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activities or physical properties, respectively. nih.govnih.gov While specific QSAR or QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of these predictive models can be understood through research on structurally related compounds, particularly benzaldehyde derivatives. These studies provide a framework for how the biological activity and properties of this compound could be predicted.

The core of QSAR/QSPR is the development of a mathematical model in the form:

Activity/Property = f(molecular descriptors)

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. nih.gov By correlating these descriptors with experimentally determined activities or properties, robust predictive models can be built.

Predictive Modeling of Biological Activity for Benzaldehyde Derivatives

Research on benzaldehyde derivatives has successfully employed QSAR to predict various biological activities, offering insights into the structural features that govern their effects.

One area of investigation has been the inhibition of enzymes. For instance, a study on a series of 18 benzaldehyde derivatives as inhibitors of phenoloxidase (PO) from Sacrophaga neobelliaria larvae demonstrated the importance of hydrophobicity and electronic effects. nih.gov The study used stepwise multiple linear regression and principal component analysis to identify key physicochemical descriptors that predict the inhibitory activity (IC50). nih.gov The results indicated that the hydrophobicity of the substituent at the para position of the benzaldehyde ring was a major determinant of inhibitory potency. nih.gov Specifically, an increase in the Hansch-Fujita π value (a measure of hydrophobicity) of the substituent led to a significant increase in the IC50 value. nih.gov This suggests that for a compound like this compound, the trimethoxymethyl group's contribution to hydrophobicity would be a critical factor in its potential enzyme inhibitory activity.

In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for benzaldehyde derivatives as phenoloxidase inhibitors. nih.gov These models, which consider the three-dimensional steric and electrostatic fields of the molecules, yielded highly predictive models with excellent statistical quality (CoMFA: q²=0.926, r²=0.986; CoMSIA: q²=0.933, r²=0.984). nih.gov Such models provide detailed 3D contour maps that visualize the regions around the molecule where modifications to steric bulk or electrostatic charge would likely enhance or decrease activity.

The antimicrobial activity of benzaldehyde derivatives has also been a subject of QSAR studies. A 2D-QSAR analysis of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives against Staphylococcus aureus utilized Principal Component Analysis (PCA) and Multiple Linear Regression (MLR) to build a predictive model. jmaterenvironsci.comresearchgate.net The resulting model showed a strong correlation between the selected molecular descriptors and the antimicrobial activity (pMIC), with a high coefficient of determination (R² = 0.963). jmaterenvironsci.com This indicates that the model can reliably predict the antimicrobial potency of new compounds in this class based on their structural features.

The table below presents a selection of molecular descriptors that were found to be significant in a QSAR study on the antimicrobial activity of benzaldehyde derivatives.

| Descriptor | Description | Role in Model |

| Polarizability (P) | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | Contributes to intermolecular interactions with the biological target. |

| Density (d) | Mass per unit volume. | Can be related to the compactness of the molecule. |

| Surface Tension (S) | The tendency of a liquid to shrink into the minimum surface area possible. | Influences the molecule's interaction at interfaces. |

| Index of Refraction (n) | A measure of how much the path of light is bent, or refracted, when entering a material. | Related to the polarizability of the molecule. |

| Parachor (Pc) | A measure of the molar volume of a liquid at a temperature at which its surface tension is unity. | Relates to the intermolecular forces and molecular volume. |

This table is based on descriptors identified as relevant in a 2D-QSAR study of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives. jmaterenvironsci.com

Predictive Modeling of Physicochemical Properties and Toxicity

QSPR models are valuable for predicting the physicochemical properties of compounds, which in turn can influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their toxicity. For aromatic aldehydes, QSAR models have been developed to predict their toxicity to various organisms. For example, the toxicity of 77 aromatic aldehydes to Tetrahymena pyriformis was modeled using Quantum Topological Molecular Similarity (QTMS) descriptors along with the lipid-water partition coefficient (log K o/w). nih.gov The study demonstrated that these models could effectively predict the toxicity of the aldehydes. nih.gov

A study on the toxicity of para-substituted benzaldehyde derivatives to zebrafish investigated the influence of different push/pull electronic groups on their interaction with human serum albumin (HSA). nih.gov The findings revealed that the strength of the electronic effect of the substituent correlated with the impact on the protein's conformation, which could be a factor in the compound's toxicological profile. nih.gov

The following table showcases the statistical results of a 3D-QSAR study on the inhibition of phenoloxidase by benzaldehyde derivatives, illustrating the predictive power of such models.

| Model | q² (Cross-validated R²) | r² (Non-cross-validated R²) | Optimal Components |

| CoMFA | 0.926 | 0.986 | 6 |

| CoMSIA | 0.933 | 0.984 | 6 |

Data from a 3D-QSAR study on benzaldehyde derivatives as phenoloxidase inhibitors. nih.gov q² is a measure of the internal predictive ability of the model, while r² indicates the goodness of fit. Higher values (closer to 1.0) represent a more robust model.

Catalytic Applications and Influence of 4 Trimethoxymethyl Benzaldehyde

Role as a Ligand Precursor in Homogeneous Catalysis

In homogeneous catalysis, the performance of a metal catalyst is profoundly influenced by the ligands coordinated to it. 4-(Trimethoxymethyl)benzaldehyde serves as a versatile precursor for synthesizing specialized ligands, particularly phosphines, which are crucial in numerous catalytic reactions. nih.gov The synthesis of these ligands often involves the strategic modification of the benzaldehyde (B42025) framework.

The aldehyde functionality can be converted into a variety of groups that can then be linked to a phosphine (B1218219) moiety. A common pathway involves the conversion of the aldehyde to an alcohol, followed by halogenation to create a benzylic halide. This halide can then undergo nucleophilic substitution with a metal phosphide (B1233454) or an organophosphine to form the desired phosphine ligand. nih.gov

Alternatively, the trimethoxymethyl group can be hydrolyzed to a carboxylic acid. This acid or its derivatives can be used to introduce phosphine groups through amide or ester linkages, leading to multifunctional ligands. The synthesis of P-chiral phosphine ligands, for instance, often relies on intermediates that could be derived from functionalized benzaldehydes. nih.gov The use of phosphine-boranes as stable intermediates has become a key strategy in the synthesis of air-stable, optically active phosphines, which can be deprotected to yield the active ligand. nih.gov

Table 1: Synthetic Pathways for Phosphine Ligand Synthesis from Benzaldehyde Derivatives

| Starting Functional Group | Key Transformation Steps | Resulting Intermediate | Final Reaction to Form P-C Bond | Reference |

|---|---|---|---|---|

| Aldehyde (-CHO) | 1. Reduction to alcohol2. Conversion to halide | Benzyl (B1604629) halide | Nucleophilic substitution with metal phosphide | nih.gov |

| Aldehyde (-CHO) | Reductive amination | Benzylamine | Reaction with chlorophosphine | nih.gov |

This table illustrates generalized synthetic routes; specific conditions would be optimized for this compound.

Application as a Substrate in Heterogeneous Catalysis

The compound is a relevant substrate for studying heterogeneous catalytic reactions, particularly hydrogenations. nih.gov In these processes, a solid catalyst, typically a metal supported on a high-surface-area material like carbon, is used to transform the substrate. The hydrogenation of the aldehyde group in this compound to the corresponding benzyl alcohol is a key reaction.

Research on the hydrogenation of various benzaldehydes demonstrates that catalyst activity and selectivity are highly dependent on the metal used, the support, and the reaction conditions. pnnl.gov For instance, studies comparing different carbon-supported metals like Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Nickel (Ni) have been conducted for benzaldehyde hydrogenation. pnnl.gov Such studies help in selecting the optimal catalyst for selectively reducing the aldehyde group in a molecule like this compound without affecting other functional groups.

The presence of the trimethoxymethyl group can influence the adsorption of the molecule onto the catalyst surface and, consequently, the reaction kinetics. Catalytic transfer hydrogenation, which uses hydrogen donors like alcohols or formic acid instead of gaseous H₂, is another important area where this compound could serve as a substrate. rsc.org

Table 2: Comparison of Heterogeneous Catalysts for Aldehyde Hydrogenation

| Catalyst | Support | Typical Reaction Conditions | Key Findings/Selectivity | Reference |

|---|---|---|---|---|

| Pt, Rh, Pd, Ni | Carbon | Aqueous phase, H₂ gas or electrocatalytic | Activity varies with metal: Rh/C > Pt/C > Pd/C > Ni/C. Selective to benzyl alcohol. | pnnl.gov |

| Ruthenium (Ru) | N/A (Pincer Complex) | Ethanol (B145695), H₂ gas, base-free | Highly chemoselective for aldehydes over ketones and other groups. | nih.govmdpi.com |

This table provides a general overview of catalyst systems applicable to the hydrogenation of aldehydes.

Investigation of Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for many chemical transformations. This compound is an ideal substrate for exploring various organocatalytic reactions, most notably the Knoevenagel condensation. rsc.orgtue.nlresearchgate.net

In a typical Knoevenagel condensation, an aldehyde reacts with an active methylene (B1212753) compound (e.g., malononitrile (B47326) or malonic acid) in the presence of a basic organocatalyst like piperidine (B6355638) or an ammonium (B1175870) salt. tue.nlbeilstein-journals.org This reaction leads to the formation of a new carbon-carbon double bond. The reactivity of this compound in such transformations can be systematically studied to understand the electronic and steric effects of the trimethoxymethyl substituent. Greener protocols for the Knoevenagel condensation, using water as a solvent or solvent-free conditions, have been developed and could be applied to this substrate. rsc.orgresearchgate.netacgpubs.org

Table 3: Organocatalysts in Knoevenagel Condensation of Benzaldehydes

| Catalyst | Substrates | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| Piperidine | Fluorobenzaldehydes, Malononitrile | Mechanochemical (Ball Milling) | Fluorobenzylidene malonodinitrile | beilstein-journals.org |

| Ammonium Bicarbonate | Various Benzaldehydes, Malonic Acid | Solvent-free, Heat | Cinnamic acids | tue.nlresearchgate.net |

This table summarizes various organocatalytic systems for the Knoevenagel condensation of aldehydes.

Synergistic Catalysis Involving the Compound

Synergistic catalysis, where two or more catalysts work in concert to promote a single transformation, represents a sophisticated approach to reaction design. nih.govrsc.org This strategy can be employed for reactions involving this compound, where one catalyst activates the aldehyde (electrophile) while another activates the nucleophile.

An example of such a system is the combination of an amine catalyst and a Lewis acid. The amine can react with a ketone or aldehyde to form a nucleophilic enamine, while the Lewis acid can coordinate to the carbonyl oxygen of this compound, increasing its electrophilicity. This dual activation facilitates reactions that are often difficult to achieve with a single catalyst. Multicomponent reactions, which form complex products from three or more starting materials, are particularly well-suited for synergistic catalysis and could incorporate this compound as a key building block. nih.govresearchgate.net

Design of Novel Catalyst Systems Mediated by the Compound's Structure

The distinct functionalities of this compound make it an excellent structural mediator for the design of new, advanced catalyst systems. The aldehyde group provides a reactive handle for incorporating the molecule into larger polymeric or porous structures.

For example, the compound can be used as a building block for imine-linked porous organic frameworks (POFs) or metal-organic frameworks (MOFs). researchgate.netnih.gov By reacting the aldehyde with multifunctional amines, a cross-linked polymer with a high surface area can be synthesized. The aromatic rings and other functional groups within this framework can then serve as coordination sites for metal ions, creating a heterogeneous catalyst with well-defined active sites. researchgate.net The structure of the original benzaldehyde derivative directly influences the pore size, geometry, and catalytic properties of the final material. researchgate.netnih.gov This approach allows for the rational design of catalysts tailored for specific applications like hydrogenations or oxidation reactions.

Derivatives, Analogues, and Advanced Structural Modifications

Synthesis and Study of Variously Substituted 4-(Trimethoxymethyl)benzaldehyde Analogues

The core structure of this compound offers two primary sites for modification: the aromatic ring and the trimethoxymethyl acetal (B89532).

Modifications to the Aromatic Ring Substituents

The aromatic ring of this compound can be functionalized to introduce a variety of substituents, thereby altering its electronic properties and steric profile. Standard electrophilic aromatic substitution reactions could be employed, although the directing effects of the existing substituents would need to be carefully considered.

For instance, nitration, halogenation, or Friedel-Crafts reactions could introduce nitro, halo, or alkyl/acyl groups onto the ring. The synthesis of related substituted benzaldehyde (B42025) derivatives provides a template for these potential reactions. For example, the synthesis of 4-phenacyloxy benzaldehyde derivatives has been achieved through the substitution reaction of 4-hydroxy-benzaldehyde derivatives with phenacyl bromide. orientjchem.org Similarly, the condensation of substituted benzaldehydes with acetophenones is a known route to chalcones. researchgate.net

Table 1: Potential Aromatic Ring Modifications and Synthetic Approaches

| Substituent | Potential Reaction | Reagents and Conditions |

| Nitro (-NO₂) | Nitration | HNO₃, H₂SO₄ |

| Bromo (-Br) | Bromination | Br₂, FeBr₃ |

| Chloro (-Cl) | Chlorination | Cl₂, AlCl₃ |

| Alkyl (-R) | Friedel-Crafts Alkylation | R-Cl, AlCl₃ |

| Acyl (-COR) | Friedel-Crafts Acylation | R-COCl, AlCl₃ |

This table presents hypothetical synthetic routes based on established organic chemistry principles, as direct examples for this compound are not extensively documented.

Alterations of the Methoxy (B1213986) Groups within the Acetal

The trimethoxymethyl group is an acetal, and as such, it can potentially undergo transacetalization reactions. This would allow for the replacement of the methoxy groups with other alkoxy groups, leading to a variety of dialkoxymethylbenzaldehyde analogues. This reaction is typically acid-catalyzed and involves reacting the acetal with an excess of a different alcohol.

Preparation of Advanced Polyfunctional Aromatic Systems Incorporating the Core Structure

The this compound core structure can serve as a building block for more complex, polyfunctional aromatic systems. Its aldehyde group is particularly useful for condensation reactions to form larger molecular architectures.

For example, it could be used in condensation reactions with amines to form Schiff bases, which are versatile ligands in coordination chemistry. nih.gov Furthermore, the aldehyde functionality can participate in reactions to form heterocyclic rings. The synthesis of tetrahydropyrimidinyl-substituted benzimidazoles, for instance, involves the condensation of substituted benzaldehydes with diamines. nih.gov

The development of new synthetic strategies for creating polyfunctional aromatic compounds, such as those containing trifluoromethyl groups or forming polycyclic aromatic systems through Diels-Alder reactions, highlights the potential for incorporating structures like this compound into advanced materials. researchgate.net

Exploration of Chiral Derivatives and Enantioselective Synthesis

The synthesis of chiral derivatives of this compound is an area ripe for exploration. While the parent molecule is achiral, the introduction of a chiral center or the creation of atropisomers would lead to optically active compounds.

Recent advancements in the enantioselective synthesis of inherently chiral molecules, such as calix orientjchem.orgarenes, demonstrate the feasibility of creating complex chiral architectures from aromatic precursors. nih.govnih.gov These methods often rely on organocatalyzed desymmetrization or transition-metal-catalyzed asymmetric reactions. nih.govnih.gov Such strategies could potentially be adapted to synthesize chiral analogues of this compound. The field of chiral heterocycle synthesis also offers numerous methodologies that could be applied. thieme.de

Conjugation to Macromolecular Systems or Surfaces

The aldehyde functionality of this compound provides a convenient handle for conjugation to macromolecular systems or surfaces. This can be achieved through various ligation chemistries. For instance, the aldehyde can react with amino-functionalized polymers, proteins, or surfaces to form imine bonds, which can be further reduced to stable amine linkages.

This approach is widely used to modify the properties of materials, such as in the functionalization of polymers for biomedical applications or the modification of surfaces to control their wetting or adhesive properties. While specific examples involving this compound are not prevalent in the literature, the chemical principles are well-established.

Unable to Generate Article Due to Lack of Scientific Data on "this compound"

Following a comprehensive search for scientific literature and data, it has been determined that there is no available information on the chemical compound "this compound" corresponding to the specific research areas outlined in your request. The search yielded results for structurally similar but distinct compounds, such as various isomers of trimethoxybenzaldehyde and other related benzaldehyde derivatives. However, no research findings, applications, or data could be retrieved for "this compound" itself.

The strict adherence to scientific accuracy and the specific instructions to focus solely on "this compound" prevent the generation of an article based on data for other compounds. Extrapolating information from related molecules would be scientifically unsound and would not meet the requirements of your request.

Therefore, we are unable to provide an article on the "Emerging Research Directions and Interdisciplinary Applications in Chemical Sciences" for "this compound" covering the following requested sections:

Application in Material Science for Functional Polymers and Responsive Materials

Contribution to Probe and Sensor Development (e.g., Chemo-sensors, Optical Switches)

Potential in Supramolecular Chemistry for Self-Assembly Processes

Integration into Flow Chemistry and Automation for Enhanced Synthesis

Frontiers in Organic Synthesis Enabled by Multifunctional Building Blocks

We recommend verifying the chemical name and structure to ensure that it is a compound with publicly available research data. Should you have a different compound of interest with available scientific literature, we would be pleased to assist in generating the requested article.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Trimethoxymethyl)benzaldehyde, and how do steric/electronic effects of the trimethoxymethyl group influence reaction conditions?

- Methodological Answer : A viable approach involves adapting palladium-catalyzed cross-coupling reactions. For example, aryl iodide precursors can react with trimethoxymethyl reagents under inert conditions (e.g., argon) using catalysts like Fe3O4SiO2-Pd(OAc)₂ and Et₃N as a base . However, the trimethoxymethyl group’s steric bulk may necessitate longer reaction times or elevated temperatures compared to simpler substituents (e.g., trifluoromethyl groups). Monitor reaction progress via TLC and optimize solvent systems (e.g., toluene or DMF) to enhance yield .

Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H-NMR : Look for characteristic aldehyde proton signals near δ 9.8–10.2 ppm and aromatic protons split due to the trimethoxymethyl group’s symmetry. Methoxy (-OCH₃) protons typically appear as singlets around δ 3.8–4.0 ppm .

- FTIR : Confirm the aldehyde C=O stretch at ~1700 cm⁻¹ and methoxy C-O stretches near 1250–1050 cm⁻¹. Absence of broad O-H stretches (~3200 cm⁻¹) indicates successful derivatization .

- Elemental Analysis : Validate empirical formula consistency (C₁₁H₁₄O₄) with ≤0.3% deviation .

Q. What derivatization strategies are effective for enhancing the detectability of this compound in chromatographic analyses?

- Methodological Answer : Derivatize the aldehyde group using acidic conditions with hydrazines or hydroxylamines. For instance, 4-(diethylamino)benzaldehyde (DEAB) reacts with methoxyamine under acidic conditions to form stable hydrazones, detectable via HPLC-UV at 254 nm . Optimize pH (2.5–3.5) and reaction time (30–60 min) to maximize derivatization efficiency .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., poor diffraction, twinning) be addressed when analyzing this compound derivatives?

- Methodological Answer : Use SHELXL for refinement, particularly for high-resolution data or twinned crystals . For poor diffraction, consider low-temperature data collection (e.g., 100 K) to reduce thermal motion. ORTEP-3 can visualize thermal ellipsoids and validate hydrogen-bonding networks . If twinning persists, apply the TWIN/BASF commands in SHELXL to model twin domains .

Q. What experimental designs resolve contradictions in asymmetric induction outcomes during Wittig reactions involving this compound?

- Methodological Answer : Perform kinetic studies under varying conditions (temperature, solvent polarity, catalyst loading). For example, compare yields and enantiomeric excess (ee) using chiral phosphine ligands (e.g., BINAP) in toluene vs. THF. Analyze ee via chiral HPLC or NMR with chiral shift reagents . Computational modeling (DFT) can predict transition-state geometries and explain steric effects of the trimethoxymethyl group .

Q. How do hydrogen-bonding patterns in this compound crystals influence its supramolecular assembly, and how can these be systematically analyzed?

- Methodological Answer : Apply graph-set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Use Mercury software to generate interaction maps and quantify packing coefficients. Compare with similar benzaldehydes (e.g., 4-hydroxy or 4-methoxy derivatives) to assess how methoxy groups alter lattice energies .

Q. What safety protocols are critical when handling this compound, given limited toxicological data on structurally related aldehydes?

- Methodological Answer : Assume potential irritancy based on analogs like 4-(bromomethyl)benzaldehyde. Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap/water for 15 minutes; for eye exposure, flush with saline for 10–15 minutes . Store under inert atmosphere (N₂) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products